(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
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Overview
Description
The compound “(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one” is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes acetyloxy, dihydroxy, and triethylsilyl groups, among others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reaction conditions. The process may include:
Formation of the core structure: This step often involves cyclization reactions to form the core ring systems.
Functional group modifications: Introduction of acetyloxy, dihydroxy, and triethylsilyl groups through selective reactions.
Purification: Techniques such as chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This might involve:
Batch or continuous flow processes: Depending on the scale of production.
Use of catalysts: To enhance reaction rates and selectivity.
Automation: For precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents: Such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating their activity.
Interaction with receptors: Modulating signal transduction pathways.
Alteration of cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one analogs: Compounds with similar core structures but different functional groups.
Other polycyclic compounds: Molecules with multiple ring systems and similar complexity.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful in unique applications.
Properties
CAS No. |
204580-30-3 |
---|---|
Molecular Formula |
C40H74O9Si3 |
Molecular Weight |
783.3 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate |
InChI |
InChI=1S/C40H74O9Si3/c1-15-50(16-2,17-3)47-29-25-40(44)36(43)34-38(14,35(42)33(32(27(29)10)37(40,12)13)49-52(21-7,22-8)23-9)30(48-51(18-4,19-5)20-6)24-31-39(34,26-45-31)46-28(11)41/h29-31,33-34,36,43-44H,15-26H2,1-14H3/t29-,30-,31+,33+,34-,36-,38+,39-,40+/m0/s1 |
InChI Key |
UVWBRBVIGQZFOM-WESHXYBQSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origin of Product |
United States |
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